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Compound Focus: Agerafenib

CAS No.: 1188910-76-0

Cat. No.: S001997

Compound Overview and Discovery

Agerafenib (also known as CEP-32496 and RXDX-105) is a potent, orally active small-molecule inhibitor
discovered as part of a research program conducted by Ambit Biosciences (later acquired by Daiichi
Sankyo) and Cephalon (later acquired by Teva Pharmaceuticals) [1]. It is a selective multi-kinase
inhibitor with its most potent activity against the BRAF(V600E) mutant kinase, an important oncogenic
driver [2] [3]. The drug candidate advanced to clinical trials (NCT01877811) for patients with advanced

solid tumors [4].

Mechanism of Action and Signaling Pathway

Agerafenib is a potent ATP-competitive kinase inhibitor. Its primary mechanism is the inhibition of the

BRAF(V600E) mutant kinase, which leads to the disruption of the downstream MAPK signaling pathway
[4] [2].

The diagram below illustrates the signaling pathway targeted by Agerafenib.
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Figure 1: The MAPK signaling pathway driven by oncogenic BRAF(V600E). Agerafenib potently inhibits

the mutant BRAF kinase, blocking downstream signaling and cancer cell proliferation [4] [2] [3].

Pharmacological Profile and Kinase Selectivity

While Agerafenib's dominant activity is against BRAF(V600E), it is a multi-kinase inhibitor. The table

below summarizes its binding affinity (Kd) for a panel of kinase targets.

Table 1: Kinase Inhibition Profile of Agerafenib (Selected Targets) [3]

Kinase Target Kd (nM)
BRAF(V600E) 14
c-Kit 2
Ret 2
LCK 2
Abl-1 3
VEGFR-2 8
CSF-1R 9
BRAF (WT) 36
CRAF 39
EGFR 22
c-Met 513

This multi-kinase activity contributes to its selective cytotoxicity; it is significantly more effective at
inhibiting proliferation and inducing cell death in cancer cells harboring the BRAF(V600E) mutation
compared to wild-type BRAF cells [2].
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Experimental Protocols and Key Data

The following detailed methodologies are based on foundational preclinical studies for Agerafenib.

In Vitro Binding and Cell Proliferation Assays [2]

¢ Objective: To determine the direct binding affinity of CEP-32496 for purified BRAF(V600E) kinase
and its effect on cellular MEK phosphorylation and viability.
¢ Methodology:

o Binding Assay (Kd): A dissociation constant (Kd) of 14 nM for BRAF(V600E) was measured
using an in vitro binding assay with purified kinase protein.

o pMEK Inhibition (IC50): Inhibition of MEK phosphorylation (pMEK) was analyzed in human
melanoma A375 cells (BRAF V600E mutant). Cells were treated with CEP-32496 for 2 hours,
followed by Western blot analysis using phospho-specific antibodies. The IC50 was 78-82 nM.

o Cytotoxicity/Cell Proliferation (EC50/GI50): The cytotoxic effect was measured using a 72-
hour CellTiter Blue cell viability assay. The EC50 in A375 cells was 78 nM.

¢ Key Findings: Agerafenib demonstrated potent and selective activity against BRAF(V600E)-mutant
cells, with much higher concentrations (EC50 > 2000 nM) required to inhibit the growth of wild-type
BRAF cell lines (e.g., DU145, Hs578T).

In Vivo Efficacy Study in Xenograft Models [2]

e Objective: To evaluate the oral efficacy of CEP-32496 in mouse models of human cancer.
¢ Methodology:
o Animal Model: Athymic nude mice with subcutaneously implanted A375 melanoma or COLO-
205 colorectal carcinoma xenografts (both BRAF V600E mutant).
o Dosing Regimen: CEP-32496 was administered orally at doses of 30 mg/kg and 100 mgl/kg,
twice daily (BID).
o Endpoints: Tumor volume was measured regularly. Pharmacodynamic (PD) effects were
assessed by analyzing tumor lysates for pERK levels.
¢ Key Findings: Treatment resulted in significant tumor stasis and regression in both models. PD
analysis confirmed sustained inhibition of the MAPK pathway, as shown by reduced pERK levels. The
compound was reported to be well-tolerated with no significant adverse effects in these models.
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Pharmacokinetic (PK) Evaluation Using Radiolabeled Compound
[4]

e Objective: To evaluate the pharmacokinetic properties and tumor uptake of CEP-32496 using
carbon-11-labeled compound ([11C]CEP-32496) and Positron Emission Tomography (PET).
¢ Methodology:
o Radiosynthesis: [11C]CEP-32496 was synthesized using [[11C]phosgene] with high
radiochemical purity (>98%) and molar activity (40-85 GBg/umol).
o In Vitro Binding: Autoradiography confirmed high binding affinity and specificity of the tracer to
BRAF(V600E)-positive A375 melanoma tissue sections, which was blocked by unlabeled CEP-
32496 or sorafenib.
o In Vivo PET and Biodistribution: The radiotracer was administered intravenously to nude
mice bearing A375 melanomas. PET scans and biodistribution studies were conducted over 60
minutes.
e Key Findings: The study showed that [11C]CEP-32496 accumulated continuously in the tumors
and had high in vivo stability in plasma, supporting its use for non-invasive pharmacokinetic studies.

Preclinical and Clinical Summary

Table 2: Summary of Key Preclinical and Clinical Data [1] [4] [2]

Parameter Data

CAS Registry No. 1188910-76-0

Molecular Formula Co4H2oF3N505

Molecular Weight 517.16 g/mol

Recommended In Vivo Doses 30 - 100 mg/kg (oral, BID in mice)

Clinical Trial Phase Phase 1/1b (NCT01877811)

Clinical Dose (Reported) Tolerated up to 350 mg/d

Primary Mechanism Potent and selective inhibition of BRAF(V600E) kinase
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Parameter Data
Key Preclinical Outcome Tumor stasis and regression in xenograft models
Conclusion

Agerafenib (CEP-32496) represents a rationally designed, orally available BRAF(V600E) inhibitor with a
strong preclinical efficacy and a favorable side effect profile in animal models. Its development highlights a
comprehensive approach from in vitro kinase screening and mechanistic cellular assays to in vivo xenograft

models and advanced imaging techniques for PK/PD analysis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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